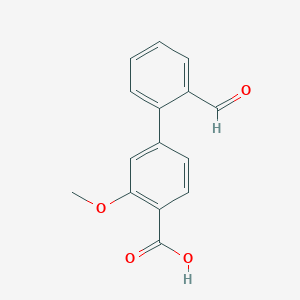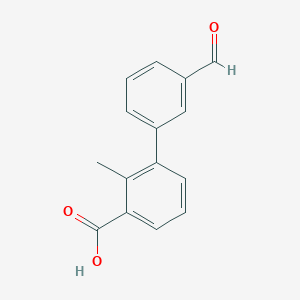
3-(3-Formylphenyl)-5-hydroxybenzoic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3-Formylphenyl)-5-hydroxybenzoic acid (95%) is a type of organic compound which has a wide range of applications in scientific research. It is a derivative of benzoic acid, which is commonly found in various fruits and vegetables, and is used as a preservative in the food industry. This compound is synthesized by an acid-catalyzed reaction of 3-formylphenol and 5-hydroxybenzoic acid. The product is a white, crystalline solid with a melting point of 140-141°C. This compound has many useful properties, such as its solubility in water and its stability under various conditions. It also has a variety of applications in scientific research, including biochemical and physiological studies, as well as in lab experiments.
作用機序
The mechanism of action of 3-(3-Formylphenyl)-5-hydroxybenzoic acid (95%) is not yet fully understood. However, it is thought to interact with proteins in the body, which can affect their structure and function. It is believed that this compound can bind to the active sites of enzymes, which can affect their activity and the rate of enzyme-catalyzed reactions. Additionally, this compound can interact with other proteins in the body, which can affect their structure and function.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(3-Formylphenyl)-5-hydroxybenzoic acid (95%) are not yet fully understood. However, it is thought to affect the structure and function of proteins in the body, as it can bind to their active sites. Additionally, this compound can interact with other proteins in the body, which can affect their structure and function. Furthermore, this compound can interact with enzymes, which can affect their activity and the rate of enzyme-catalyzed reactions.
実験室実験の利点と制限
The advantages of using 3-(3-Formylphenyl)-5-hydroxybenzoic acid (95%) in lab experiments include its solubility in water and its stability under various conditions. Additionally, this compound can be used to study the effects of various drugs on the body, as it can be used as a probe to measure drug-protein interactions. However, this compound is not suitable for use in drug dosage and drug side effects studies, as its effects on the body are not yet fully understood.
将来の方向性
The future directions for 3-(3-Formylphenyl)-5-hydroxybenzoic acid (95%) research include further studies on its biochemical and physiological effects, as well as its potential applications in drug dosage and drug side effects studies. Additionally, further research should be conducted to determine the exact mechanism of action of this compound and to develop methods for synthesizing it in larger quantities. Finally, further research should be conducted to explore its potential applications in other areas, such as biotechnology and medicine.
合成法
The synthesis of 3-(3-Formylphenyl)-5-hydroxybenzoic acid (95%) is achieved via an acid-catalyzed reaction of 3-formylphenol and 5-hydroxybenzoic acid. The reaction is carried out in an aqueous solution at a temperature of 80-90°C. The reaction is complete when the reaction mixture is cooled to room temperature. The product is a white, crystalline solid with a melting point of 140-141°C.
科学的研究の応用
3-(3-Formylphenyl)-5-hydroxybenzoic acid (95%) has a variety of applications in scientific research. It is used in biochemical and physiological studies, as it is a useful probe for analyzing the structure and function of proteins. It is also used in research related to enzyme kinetics, as it can be used to study the rates of enzyme-catalyzed reactions. Additionally, this compound can be used to study the effects of various drugs on the body, as it can be used as a probe to measure drug-protein interactions.
特性
IUPAC Name |
3-(3-formylphenyl)-5-hydroxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O4/c15-8-9-2-1-3-10(4-9)11-5-12(14(17)18)7-13(16)6-11/h1-8,16H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFZYXYDNMGUCNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=CC(=C2)O)C(=O)O)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30688870 |
Source


|
| Record name | 3'-Formyl-5-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30688870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261954-30-6 |
Source


|
| Record name | 3'-Formyl-5-hydroxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30688870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














